Variculanol
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Overview
Description
Variculanol is a sesterterpenoid compound with a unique 5/12/5 tricyclic skeleton. It is isolated from the marine fungus Aspergillus variecolor . This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-HCV NS3/4A protease properties .
Preparation Methods
Variculanol is typically isolated from the marine fungus Aspergillus variecolor. The synthetic route involves the preparation of bromide intermediates, followed by chromatographic purification and crystallization . The reaction conditions often include the use of dichloromethane and light petroleum, with the final product being obtained in significant yields
Chemical Reactions Analysis
Variculanol undergoes various chemical reactions, including:
Reduction: Tributyltin deuteride is commonly used for reduction reactions, resulting in deuterated products.
The major products formed from these reactions include various deuterated and oxidized derivatives, which are often characterized using techniques like NMR and mass spectrometry .
Scientific Research Applications
Variculanol has several scientific research applications:
Mechanism of Action
The mechanism by which variculanol exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The anticancer properties are linked to its ability to induce apoptosis in cancer cells, while the anti-HCV activity involves inhibition of the NS3/4A protease . These actions are mediated through complex molecular pathways that are still under investigation.
Comparison with Similar Compounds
Variculanol is unique due to its 5/12/5 tricyclic skeleton, which distinguishes it from other sesterterpenoids. Similar compounds include:
Sesterstatin: Another sesterterpenoid with anticancer properties.
Ophiobolin: Known for its antifungal activity.
Scopularide: Exhibits antimicrobial properties.
Compared to these compounds, this compound’s unique structure and broad spectrum of biological activities make it a valuable subject for further research .
Biological Activity
Variculanol is a bioactive compound derived from marine fungi, specifically isolated from the Red Sea green alga Halimeda opuntia. This compound belongs to the class of sesterterpenoids, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial, anticancer, and cytotoxic properties, supported by various research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound features a complex arrangement typical of sesterterpenoids, which are known for their varied pharmacological effects.
Structure of this compound
- Chemical Formula : C₁₅H₂₄O
- Molecular Weight : 224.35 g/mol
- Stereochemistry : this compound possesses specific stereochemical configurations that influence its interaction with biological targets.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Research has shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus at concentrations around 50 μg/disk .
Bacterial Strain | Activity (μg/disk) |
---|---|
Bacillus subtilis | 50 |
Bacillus cereus | 50 |
Staphylococcus aureus | 50 |
2. Anticancer Activity
Studies have highlighted this compound's potential as an anticancer agent. It has demonstrated cytotoxic effects on human cancer cell lines, including cervical carcinoma (HeLa cells). The mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cancer cell death .
3. Cytotoxicity
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound showed selective cytotoxicity towards solid tumors, indicating potential for therapeutic applications in oncology.
Cell Line | Cytotoxic Effect |
---|---|
HeLa (Cervical Carcinoma) | High |
HEP-G2 (Liver Cancer) | Moderate |
MDA-MB-231 (Breast Cancer) | Moderate |
Case Study 1: Antimicrobial Efficacy
In a study aimed at exploring the bioactive metabolites from Red Sea-derived fungi, this compound was isolated and tested for its antimicrobial properties. The results indicated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Mechanisms
Another research effort focused on the anticancer mechanisms of this compound revealed that it induced apoptosis in HeLa cells through ROS generation. This finding underscores the compound's potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C25H40O2 |
---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(1R,2E,5S,6R,7R,9S,10R,11E,15R)-2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol |
InChI |
InChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13+,18-9+/t19-,20-,21-,22+,23+,24+,25-/m0/s1 |
InChI Key |
OHABHHQPUHXDEY-CRJDLSTQSA-N |
Isomeric SMILES |
C/C/1=C\[C@H]([C@]2(C[C@H]([C@@H]([C@@H]2C/C=C(/[C@@H]3CCC(=C)[C@@H]3CC1)\C)C(C)C)O)C)O |
Canonical SMILES |
CC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O |
Origin of Product |
United States |
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